molecular formula C10H15NO B15329459 4-(2-Aminoethyl)-2,6-dimethylphenol

4-(2-Aminoethyl)-2,6-dimethylphenol

Cat. No.: B15329459
M. Wt: 165.23 g/mol
InChI Key: LHPWOULSXAINFO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C_8H_11NO. It is a derivative of phenol, featuring an aminoethyl group attached to the benzene ring at the 4-position, and two methyl groups at the 2- and 6-positions. This compound is known for its versatility in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 2,6-dimethylphenol with ethylene oxide, followed by reduction with hydrogen in the presence of a catalyst.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2,6-dimethylphenol with 2-chloroethylamine under basic conditions.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Quinones and Hydroquinones: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Phenols: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

  • Receptor Binding: It may bind to specific receptors, influencing cellular signaling.

  • Redox Reactions: Its redox properties enable it to participate in electron transfer processes.

Comparison with Similar Compounds

4-(2-Aminoethyl)-2,6-dimethylphenol is similar to other phenolic compounds, but its unique structure sets it apart:

  • Tyramine: A close relative with similar biological activity.

  • AEBSF (Pefabloc SC): Another phenolic compound used as a serine protease inhibitor.

  • PMSF: A phenylmethylsulfonyl fluoride derivative used in biochemical research.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(2-aminoethyl)-2,6-dimethylphenol

InChI

InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3

InChI Key

LHPWOULSXAINFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCN

Origin of Product

United States

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